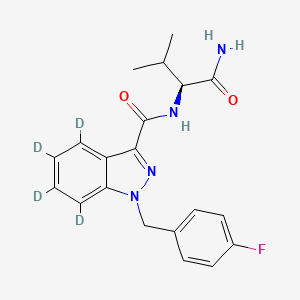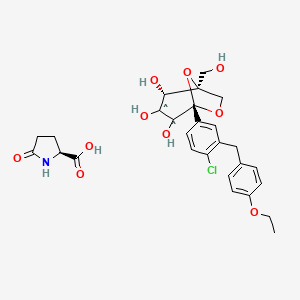
2-Amino-6-benzyl-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-benzyl-1,3-diazinan-4-one is a heterocyclic compound that belongs to the diazine family. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, an amino group at position 2, and a benzyl group at position 6. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-benzyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diazine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-Amino-6-benzyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino or benzyl positions.
科学研究应用
2-Amino-6-benzyl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Amino-6-benzyl-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 2-Amino-6-methyl-1,3-diazinan-4-one
- 2-Amino-6-phenyl-1,3-diazinan-4-one
- 2-Amino-6-ethyl-1,3-diazinan-4-one
Comparison: Compared to its analogs, 2-Amino-6-benzyl-1,3-diazinan-4-one exhibits unique properties due to the presence of the benzyl group. This group enhances its lipophilicity and may improve its ability to cross biological membranes, potentially increasing its bioavailability and efficacy in biological systems. Additionally, the benzyl group can participate in π-π interactions, which may contribute to its binding affinity with certain molecular targets.
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
2-amino-6-benzyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H15N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,9,11,13H,6-7,12H2,(H,14,15) |
InChI 键 |
GCWXCWMSIKBMOH-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(NC1=O)N)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12351195.png)



![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)
![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)
